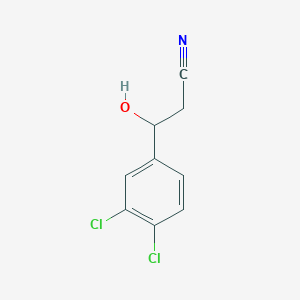

3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including neurotransmission, energy metabolism, and immune response. Adenosine receptors are widely distributed throughout the body and are involved in many physiological and pathological conditions, such as inflammation, ischemia, and cancer. Therefore, the development of selective adenosine receptor ligands has become an active area of research in the pharmaceutical industry.

科学的研究の応用

Antibacterial Agents

A study by Sheikh, Ingle, and Juneja (2009) explored the synthesis of related compounds, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, which demonstrated antibacterial efficacy against both gram-negative and gram-positive bacteria. This suggests potential use in the development of novel antibacterial agents (Sheikh, Ingle, & Juneja, 2009).

Herbicidal and Fungicidal Properties

Qadeer et al. (2007) reported on 3-(dichlorophenyl)isocoumarins, which showed significant herbicidal and fungicidal activities. These findings indicate potential applications in agriculture for pest control (Qadeer, Rama, Fan, Liu, & Liu, 2007).

Material Science and Crystallography

Zhao et al. (2009) synthesized a compound with structural similarities to 3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile and analyzed its crystal structure, indicating applications in material science and crystallography (Zhao, Jin-Hao, Zhou, Yong, Xu, Xu-hui, Cheng, Jing-li, & Zhu, Guo-Nian, 2009).

Conductive Polymer Films

Research by Zhu et al. (2011) on the fabrication of conductive polymer films, utilizing components like 3,4-ethylenedioxythiophene, suggests potential applications in electronics and materials science (Zhu, Gao, Li, Yin, & Wang, 2011).

Photodegradation Studies

Czaplicka and Kaczmarczyk (2006) studied the photodegradation of chlorophenols, which could be relevant for environmental science and pollution control (Czaplicka & Kaczmarczyk, 2006).

作用機序

Target of Action

It’s structurally similar to propanil, an anilide herbicide . Propanil’s main use is for the control of broad-leaved and grass weeds in rice, and its mode of action is via the inhibition of Hill reaction in photosynthetic electron transfer (photosystem II [PSII]) .

Mode of Action

Based on its structural similarity to propanil, it might also inhibit the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) . This interrupts the photosynthetic electron transport chain, thus reducing the ability of the plant to turn light energy into chemical energy .

Biochemical Pathways

As a potential psii inhibitor, it could disrupt the photosynthetic electron transport chain, affecting the plant’s ability to convert light energy into chemical energy .

Pharmacokinetics

Similar compounds like propanil are primarily metabolized in the liver and excreted renally .

Result of Action

As a potential psii inhibitor, it could lead to a reduction in the plant’s ability to convert light energy into chemical energy, affecting growth and development .

Action Environment

Similar compounds like propanil have been noted for their persistence in soil and aquatic environments . Factors such as temperature, pH, and presence of other organisms could potentially influence its action and stability.

生化学分析

Biochemical Properties

The biochemical properties of 3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile are not well-documented in the literature. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .

Cellular Effects

The cellular effects of this compound are currently unknown. Given its potential to interact with various biomolecules, it could influence cell function in several ways. For instance, it might impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is plausible that the effects of this compound could change over time, depending on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Like many compounds, its effects could vary with dosage, with potential threshold effects observed at certain concentrations and possible toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its structure, it could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

特性

IUPAC Name |

3-(3,4-dichlorophenyl)-3-hydroxypropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTNXEHDMZHGOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC#N)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2379584.png)

![N-(2,3-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2379593.png)

![3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one](/img/structure/B2379594.png)

![tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2379599.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)